molecular formula C12H15N3O B8629359 4-(1,2-Dimethyl-1H-imidazol-5-yl)-2-methoxyaniline CAS No. 1400287-29-7

4-(1,2-Dimethyl-1H-imidazol-5-yl)-2-methoxyaniline

Cat. No. B8629359
Key on ui cas rn: 1400287-29-7
M. Wt: 217.27 g/mol
InChI Key: HPFQWBVSYZIWJQ-UHFFFAOYSA-N
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Patent
US09371319B2

Procedure details

To a microwave vial was added 5-bromo-1,2-dimethyl-1H-imidazole (230 mg, 1.31 mmol), 2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (393 mg, 1.58 mmol), Pd(PPh3)4 (152 mg, 0.13 mmol), CsF (599 mg, 3.94 mmol) and DME/MeOH 3/1 (4 mL). The mixture was heated in a microwave at 150° C. for 1 hour. The reaction mixture was then filtered and concentrated onto silica gel and purified by Biotage silica gel column chromatography eluting with (EtOAc/MeOH 100/0 to 96/4) to give the title product as a light brown oil (120 mg, 42%). 1H NMR (500 MHz, CDCl3): δ 2.43 (s, 3H), 3.48 (s, 3H), 3.87 (s, 3H), 6.73-6.78 (m, 3H), 6.87 (s, 1H). LC (Method A)-MS (ESI, m/z) tR 0.49 min, 218 [(M+H+), 100%].
Quantity
230 mg
Type
reactant
Reaction Step One
Quantity
393 mg
Type
reactant
Reaction Step One
Name
Quantity
599 mg
Type
reactant
Reaction Step One
Quantity
152 mg
Type
catalyst
Reaction Step One
Name
DME MeOH
Quantity
4 mL
Type
solvent
Reaction Step One
Yield
42%

Identifiers

REACTION_CXSMILES
Br[C:2]1[N:6]([CH3:7])[C:5]([CH3:8])=[N:4][CH:3]=1.[CH3:9][O:10][C:11]1[CH:17]=[C:16](B2OC(C)(C)C(C)(C)O2)[CH:15]=[CH:14][C:12]=1[NH2:13].[F-].[Cs+]>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.COCCOC.CO>[CH3:7][N:6]1[C:2]([C:16]2[CH:15]=[CH:14][C:12]([NH2:13])=[C:11]([O:10][CH3:9])[CH:17]=2)=[CH:3][N:4]=[C:5]1[CH3:8] |f:2.3,5.6,^1:32,34,53,72|

Inputs

Step One
Name
Quantity
230 mg
Type
reactant
Smiles
BrC1=CN=C(N1C)C
Name
Quantity
393 mg
Type
reactant
Smiles
COC1=C(N)C=CC(=C1)B1OC(C(O1)(C)C)(C)C
Name
Quantity
599 mg
Type
reactant
Smiles
[F-].[Cs+]
Name
Quantity
152 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Name
DME MeOH
Quantity
4 mL
Type
solvent
Smiles
COCCOC.CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was then filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated onto silica gel
CUSTOM
Type
CUSTOM
Details
purified by Biotage silica gel column chromatography
WASH
Type
WASH
Details
eluting with (EtOAc/MeOH 100/0 to 96/4)

Outcomes

Product
Name
Type
product
Smiles
CN1C(=NC=C1C1=CC(=C(N)C=C1)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 120 mg
YIELD: PERCENTYIELD 42%
YIELD: CALCULATEDPERCENTYIELD 42.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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